molecular formula C8H11N3O2 B13517750 Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B13517750
M. Wt: 181.19 g/mol
InChI Key: INGFEERWGRIURH-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic structure, and a methyl ester functional group at the 2-position. The unique structure of this compound makes it a valuable building block in medicinal chemistry and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with suitable electrophiles, followed by cyclization and esterification to introduce the methyl ester group. The reaction conditions often include the use of catalysts such as cesium carbonate in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation but often involve specific solvents and temperatures to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications .

Mechanism of Action

The mechanism of action of Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. For instance, in antiviral research, the compound has been shown to inhibit the replication of certain viruses by targeting viral enzymes or proteins. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)7-4-6-5-9-2-3-11(6)10-7/h4,9H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGFEERWGRIURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2CCNCC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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